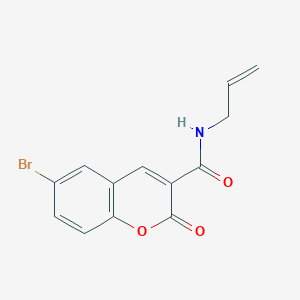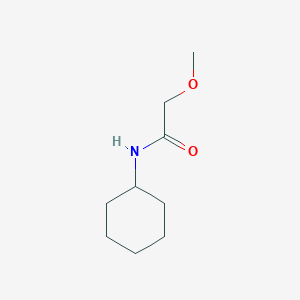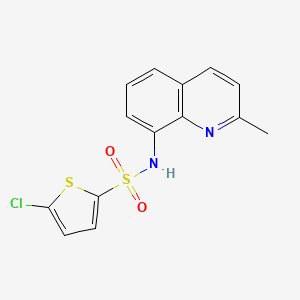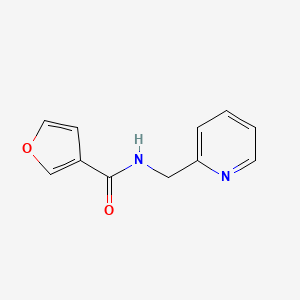
Azocan-1-yl(quinoxalin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azocan-1-yl(quinoxalin-6-yl)methanone, also known as AQM, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. AQM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of Azocan-1-yl(quinoxalin-6-yl)methanone is not yet fully understood, but it is believed to involve the binding of Azocan-1-yl(quinoxalin-6-yl)methanone to specific targets in biological systems. One proposed mechanism involves the binding of Azocan-1-yl(quinoxalin-6-yl)methanone to metal ions, which can then lead to the generation of reactive oxygen species that can cause damage to cellular components.
Biochemical and Physiological Effects:
Azocan-1-yl(quinoxalin-6-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells. Azocan-1-yl(quinoxalin-6-yl)methanone has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Azocan-1-yl(quinoxalin-6-yl)methanone is its ability to act as a fluorescent probe for the detection of metal ions, making it a valuable tool for studying metal ion homeostasis in biological systems. However, Azocan-1-yl(quinoxalin-6-yl)methanone has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of Azocan-1-yl(quinoxalin-6-yl)methanone. One area of focus could be the development of more stable and soluble derivatives of Azocan-1-yl(quinoxalin-6-yl)methanone for use in experimental settings. Another area of focus could be the development of Azocan-1-yl(quinoxalin-6-yl)methanone-based therapeutics for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of Azocan-1-yl(quinoxalin-6-yl)methanone and its potential applications in various fields of study.
Métodos De Síntesis
The synthesis of Azocan-1-yl(quinoxalin-6-yl)methanone can be achieved through a multi-step process involving the reaction of quinoxaline with a variety of reagents. One such method involves the reaction of quinoxaline with 2-methyl-2-oxazoline in the presence of a catalyst to yield the intermediate 2-(quinoxalin-6-yl)oxazoline, which can then be reacted with an azide to yield Azocan-1-yl(quinoxalin-6-yl)methanone.
Aplicaciones Científicas De Investigación
Azocan-1-yl(quinoxalin-6-yl)methanone has been found to have a wide range of potential applications in scientific research. One area of focus has been its use as a fluorescent probe for the detection of metal ions in biological systems. Azocan-1-yl(quinoxalin-6-yl)methanone has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propiedades
IUPAC Name |
azocan-1-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(19-10-4-2-1-3-5-11-19)13-6-7-14-15(12-13)18-9-8-17-14/h6-9,12H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIQSVPRIHGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(quinoxalin-6-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)


![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)




![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)